3-Hydroxy Carbofuran-d3
Description
Properties
CAS No. |
1794759-59-3 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
240.273 |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |
InChI Key |
RHSUJRQZTQNSLL-HPRDVNIFSA-N |
SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Synonyms |
2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester; 2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-(Methyl-d3)carbamate; 2,3-Dihydro-2,2-dimethyl |
Origin of Product |
United States |
Deuterated Synthesis and Isotopic Integrity
Chemical Synthesis Pathways for 3-Hydroxy Carbofuran-d3 (B20933)
The synthesis of 3-Hydroxy Carbofuran-d3 is a multi-step process that requires careful control to ensure the specific incorporation of deuterium (B1214612) atoms. A common strategy involves the synthesis of a deuterated precursor, which is then reacted to form the final product.
A key intermediate in the synthesis is methyl-d3-isocyanate (CD3NCO). This deuterated building block is typically prepared from a precursor like methyl-d3-bromide (CD3Br). The synthesis of methyl-d3-bromide can be achieved through the reaction of silver acetate-d3 with bromine under anhydrous conditions. This reaction proceeds at ambient temperature and can achieve yields between 75-85%.
The deuterated methyl-d3-isocyanate is then reacted with a suitable carbofuran (B1668357) precursor. One potential pathway involves the use of 3-ketocarbofuran (B117061) as an intermediate. cymitquimica.com The final step in this pathway would be the reduction of the keto group to a hydroxyl group and the introduction of the deuterated methylcarbamate group.
Alternatively, the synthesis can proceed through the direct reaction of methyl-d3-isocyanate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) (carbofuran phenol). This reaction is typically catalyzed by a tertiary amine, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction conditions, including temperature, are carefully controlled to minimize potential side reactions and degradation. Following the reaction, the crude product is purified using techniques like column chromatography to isolate the 3-Hydroxy Carbofuran-d3 with high purity.
Spectroscopic and Chromatographic Validation of Deuteration
The successful incorporation of deuterium atoms and the structural integrity of 3-Hydroxy Carbofuran-d3 are confirmed using a combination of spectroscopic and chromatographic techniques. These methods are essential for verifying the identity and purity of the synthesized compound.
Mass Spectrometry (MS) is a primary tool for confirming the mass shift resulting from deuteration. The molecular weight of 3-Hydroxy Carbofuran-d3 is 240.27 g/mol , which is higher than its non-deuterated counterpart (237.25 g/mol ) due to the three deuterium atoms. lgcstandards.comnist.gov Electron ionization (EI) mass spectrometry can provide a fragmentation pattern that helps in structural elucidation. nist.gov High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition and exact mass of the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium atoms. While proton (¹H) NMR can be used, deuterium (²H) NMR is particularly valuable for directly observing the deuterated sites. The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for straightforward spectral interpretation. This technique is crucial for confirming that deuteration has occurred at the intended N-methyl group and not at exchangeable positions like the hydroxyl group. acanthusresearch.com
High-Performance Liquid Chromatography (HPLC) is a standard chromatographic technique used to assess the purity of 3-Hydroxy Carbofuran-d3. lgcstandards.comlgcstandards.com When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), HPLC can separate the deuterated compound from any non-deuterated impurities or byproducts. nih.govnih.gov The retention time of 3-Hydroxy Carbofuran-d3 is expected to be very similar to its non-deuterated analog, although slight differences can sometimes be observed due to the kinetic isotope effect.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be utilized for the analysis of 3-Hydroxy Carbofuran-d3. uliege.beresearchgate.net This method can provide information on the volatility and thermal stability of the compound, as well as confirm its identity and purity. researchgate.net
The following table summarizes the key analytical techniques used for the validation of 3-Hydroxy Carbofuran-d3:
| Analytical Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Confirms mass shift due to deuteration and structural integrity. | Detects the expected molecular weight of ~240.27 g/mol . lgcstandards.com |
| NMR Spectroscopy (¹H & ²H) | Verifies the location of deuterium atoms and overall structure. | Confirms deuteration at the N-methyl position. |
| HPLC | Assesses purity and separates from non-deuterated impurities. | Purity levels of >95% are typically reported. lgcstandards.comlgcstandards.com |
| GC-MS | Provides information on volatility, thermal stability, and purity. | Can be used to determine dissipation rates in various matrices. researchgate.net |
Isotopic Purity and Stability Assessment for Research Applications
For 3-Hydroxy Carbofuran-d3 to be a reliable internal standard, its isotopic purity and stability must be rigorously assessed.
Isotopic Purity refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity, ideally exceeding 98%, is crucial to minimize interference from any unlabeled or partially labeled molecules, which could compromise the accuracy of quantitative analyses. Mass spectrometry is the primary technique for determining isotopic purity by analyzing the relative intensities of the isotopic peaks.
Stability of the deuterium label is another critical factor. The deuterium atoms should be located at non-exchangeable positions within the molecule to prevent their loss and replacement with protons from the solvent or matrix. acanthusresearch.com In 3-Hydroxy Carbofuran-d3, the deuterium atoms are on the N-methyl group, which is generally a stable position. acanthusresearch.com However, stability studies are often conducted under various conditions (e.g., different pH values, temperatures, and in various matrices) to ensure the label's integrity throughout the analytical process. Any significant exchange of deuterium for hydrogen would render the internal standard unsuitable for quantitative applications. sigmaaldrich.com
The following table outlines the key parameters for assessing the quality of 3-Hydroxy Carbofuran-d3 for research use:
| Parameter | Importance | Desired Specification |
| Isotopic Purity | Minimizes interference from unlabeled analyte. | >98% |
| Chemical Purity | Ensures no other compounds interfere with the analysis. | >95% (HPLC) lgcstandards.comlgcstandards.com |
| Label Stability | Prevents loss of deuterium and inaccurate quantification. | Deuterium at a non-exchangeable position. acanthusresearch.com |
Metabolic and Environmental Transformation Pathways Involving 3 Hydroxy Carbofuran
Formation Mechanisms of 3-Hydroxy Carbofuran (B1668357) from Parent Compounds
The transformation of carbofuran into 3-hydroxy carbofuran can occur through several mechanisms, including hydrolysis, photolysis, microbial action, and metabolic processes within organisms.
Hydrolytic Transformation Pathways
The hydrolysis of carbofuran is a key pathway for the formation of 3-hydroxy carbofuran. This chemical breakdown is significantly influenced by pH. In alkaline conditions, the rate of hydrolysis increases. For instance, at a pH of 9.1 and a temperature of 25°C, carbofuran has a half-life of 15 hours, with 3-hydroxy carbofuran being a primary product. This process is accelerated at higher temperatures. Conversely, carbofuran is more stable in acidic to neutral water, but it is susceptible to chemical hydrolysis as the alkalinity increases. researchgate.net
Photolytic Degradation Mechanisms
Sunlight can also induce the degradation of carbofuran, a process known as photolysis, which can lead to the formation of 3-hydroxy carbofuran among other photoproducts. Studies have shown that the degradation of carbofuran is faster when exposed to sunlight compared to dark conditions. researchgate.net The presence of photosensitizers in the environment can further enhance the rate of photolytic degradation. While carbofuran phenol (B47542) and 3-ketocarbofuran (B117061) are also identified as metabolites in photodegradation experiments, 3-hydroxycarbofuran (B132532) is another potential product of this pathway.
Microbial Biotransformation Pathways
Microorganisms in soil and water play a crucial role in the transformation of carbofuran. upm.edu.mytandfonline.com Various bacteria have been identified that can degrade carbofuran, often utilizing it as a source of carbon or nitrogen. nih.govasm.org Some microbial pathways involve the hydrolysis of carbofuran to carbofuran-7-phenol, while others proceed through oxidation to form 3-hydroxy carbofuran. nih.govjmb.or.kr For example, the bacterium Chryseobacterium sp. BSC2-3 has been shown to transform carbofuran into 3-hydroxycarbofuran extracellularly. nih.gov Similarly, Bacillus sp. DT1 has been identified as a degrader of carbofuran, producing 3-hydroxycarbofuran as an intermediate metabolite. eeer.org The formation of 3-hydroxycarbofuran can be a result of both chemical and biological processes in the soil. tandfonline.com
Oxidative and Reductive Metabolic Processes
In mammals, plants, and insects, the metabolism of carbofuran is a primary route to the formation of 3-hydroxy carbofuran. scispace.comfao.org This transformation is primarily an oxidative process, mediated by cytochrome P450 enzymes, particularly in the liver of mammals. The major metabolic pathway involves the oxidation of the C-3 position of the carbofuran molecule, leading to the production of 3-hydroxycarbofuran. fao.org This metabolite is often found in significant quantities in organisms exposed to carbofuran. For example, in rats, 3-hydroxycarbofuran is a major metabolite found in urine. fao.org In plants like maize and soya beans, 3-hydroxycarbofuran is also a major metabolic product. fao.org
Environmental Fate and Transport Studies of 3-Hydroxy Carbofuran
Once formed, 3-hydroxy carbofuran is subject to further environmental processes that determine its persistence and movement in various environmental compartments.
Persistence and Mobility in Soil Matrices
The persistence and mobility of 3-hydroxy carbofuran in soil are influenced by various factors, including soil type, pH, organic matter content, and microbial activity. researchgate.net Generally, 3-hydroxycarbofuran is considered to have low persistence in soil. sci-hub.se Studies have shown that the disappearance time (DT50) for 3-hydroxycarbofuran in soil can be less than one day. tandfonline.com
The mobility of 3-hydroxy carbofuran, like its parent compound, is relatively high, meaning it has the potential to move through the soil profile and potentially leach into groundwater. researchgate.netfao.org However, its rapid degradation can mitigate this risk. The degradation of carbofuran and its metabolites, including 3-hydroxycarbofuran, is often faster in soils that have been previously treated with the pesticide, suggesting adaptation of the soil microbial community. fao.org
Below is a table summarizing research findings on the degradation and persistence of carbofuran and its metabolites.
| Compound | Half-life (DT50) in Soil | Key Degradation Factors | Reference |
| Carbofuran | 320 days (acidic), 150 days (alkaline) | pH, microbial activity, temperature, moisture | fao.org |
| 3-Hydroxycarbofuran | < 1 day | Microbial degradation | tandfonline.com |
| 3-Ketocarbofuran | 5 days | Biotic oxidation | tandfonline.com |
Distribution and Transformation in Aquatic Environments
Once in aquatic systems, 3-Hydroxy Carbofuran-d3 (B20933), like its non-deuterated counterpart, is subject to several degradation processes that influence its distribution and persistence. The primary transformation pathways include hydrolysis, photolysis, and microbial degradation. publications.gc.cascispace.com The rate and extent of these transformations are influenced by environmental factors such as pH, temperature, and the presence of microorganisms. publications.gc.ca
Hydrolysis is a significant pathway for the degradation of 3-hydroxy carbofuran, particularly under alkaline conditions. publications.gc.ca The stability of the compound decreases as the pH increases. This chemical breakdown can lead to the formation of various phenolic derivatives.
Photodegradation, or the breakdown of the compound by light, also contributes to the transformation of 3-hydroxy carbofuran in sunlit surface waters. This process can yield a range of photoproducts, further altering the chemical composition of the residues in the aquatic environment. researchgate.net
Microbial degradation is another key process affecting the fate of 3-hydroxy carbofuran in aquatic ecosystems. Various microorganisms present in water and sediment can utilize the compound as a carbon or nitrogen source, leading to its breakdown. nih.goveeer.org Studies have identified bacterial strains capable of metabolizing 3-hydroxycarbofuran, sometimes leading to the formation of intermediate metabolites like 3-ketocarbofuran before further degradation. nih.gov
Table 1: Transformation Products of 3-Hydroxy Carbofuran in Aquatic Environments
| Transformation Pathway | Precursor Compound | Resulting Transformation Product(s) | Environment/Conditions |
| Hydrolysis | 3-Hydroxy Carbofuran | 3-hydroxy-7-phenol carbofuran, various other phenols | Alkaline pH |
| Photolysis | 3-Hydroxy Carbofuran | 3-ketocarbofuran, various photoproducts | Sunlit surface waters |
| Microbial Degradation | 3-Hydroxy Carbofuran | 3-ketocarbofuran, 7-phenol-carbofuran | Water and sediment containing specific microorganisms |
Uptake and Metabolism in Plant Systems
3-Hydroxy Carbofuran is a significant metabolite of carbofuran in various plant species. t3db.canih.gov Following its formation from the parent compound, 3-hydroxy carbofuran can be further metabolized within the plant. A primary metabolic pathway for 3-hydroxy carbofuran in plants is conjugation, where it is bound to endogenous molecules such as sugars to form glycosides. fao.orgfao.org This process generally increases the water solubility of the compound, facilitating its storage in vacuoles or transport within the plant.
Research has shown the presence of both free and conjugated forms of 3-hydroxy carbofuran in crops such as maize and soybeans. fao.orgfao.org For instance, in soybean forage, a significant portion of the 3-hydroxy carbofuran residue is present as conjugates. fao.org The ratio of free to conjugated metabolites can vary depending on the plant species, the age of the plant, and the time since exposure. scispace.comfao.org
The metabolism of 3-hydroxy carbofuran in plants can also involve oxidation to form 3-ketocarbofuran, although this is often a minor pathway compared to conjugation. fao.org The subsequent breakdown of these metabolites can lead to the formation of various phenolic compounds. fao.org
The following table presents research findings on the metabolic fate of 3-hydroxy carbofuran in selected plant systems.
Table 2: Uptake and Metabolism of 3-Hydroxy Carbofuran in Plant Systems
| Plant Species | Plant Part | Free 3-Hydroxy Carbofuran (% of Total Residue) | Conjugated 3-Hydroxy Carbofuran (% of Total Residue) | Other Key Metabolites (% of Total Residue) |
| Maize | Forage | 13% | Data not specified, but noted as substantial | Carbofuran (14%) |
| Soybean | Forage (45-day PHI) | 28% | Noted as a significant portion | Carbofuran (11%) |
| Soybean | Forage (63 mg/kg total residue) | 11% | 17% (acid-released) | Not specified |
| Soybean | Beans | Concentrations of free and conjugated were approximately equal | Concentrations of free and conjugated were approximately equal | 3-ketocarbofuran (5%), 3-keto-7-phenol (9%) |
| Potato | Immature Foliage | 23% | Not specified | 5-hydroxycarbofuran (34%) |
| Sugarcane | Leaves and Juice | Detected | Detected | Carbofuran |
PHI: Pre-harvest interval
Advanced Analytical Methodologies for 3 Hydroxy Carbofuran D3 and Its Analogs
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) has become the cornerstone for the analysis of pesticide residues due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides powerful tools for quantification and identification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantification of carbofuran (B1668357) and its metabolites. tandfonline.com This method offers high sensitivity and specificity, allowing for the direct analysis of these compounds in complex extracts with minimal cleanup. The use of an internal standard like Carbofuran-d3 (B20933) or 3-Hydroxy Carbofuran-d3 is common to compensate for matrix effects and ensure accurate quantification. researchgate.net
In LC-MS/MS analysis, quantification is typically performed in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. For instance, in the analysis of duck liver, the transition for 3-hydroxycarbofuran (B132532) was m/z 238.1 → 180.9. akjournals.comscienceopen.com A study on rice analysis identified 3-hydroxycarbofuran using the quantitative transition 238.1→181.0 and the confirmatory transition 238.1→163.0. thermofisher.com Methods have been validated in various matrices, including date palm fruit, duck liver, and rice, demonstrating excellent linearity and low limits of detection. researchgate.netakjournals.comthermofisher.com
Table 1: Examples of LC-MS/MS Method Performance for 3-Hydroxycarbofuran Analysis Data compiled from multiple research sources.
| Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Duck Liver | 2 ng/g | 75.1 - 108.9% | akjournals.comscienceopen.com |
| Date Palm Fruit | 0.1 µg/kg | 92 - 103% | researchgate.net |
| Rice | Not Specified | >70% (at 0.01 mg/kg) | thermofisher.com |
| Oranges, Potatoes, Rice | 10 µg/kg | 55 - 94% | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of carbofuran and its metabolites. sciresjournals.com However, due to the thermal instability and low volatility of carbamate (B1207046) pesticides, a derivatization step is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov For example, a method for analyzing plasma samples involved derivatization with trifluoroacetic acid anhydride. nih.govresearchgate.net
GC-MS has been successfully used to determine carbofuran and 3-hydroxycarbofuran in matrices such as maize and soil. tandfonline.comresearchgate.net These methods demonstrate good recovery and precision, making them a viable, albeit more complex, alternative to LC-MS/MS. tandfonline.com The technique is effective for identifying carbofuran and its degradation products, such as carbofuran phenol (B47542), in various samples. sciresjournals.com
Table 2: GC-MS/MS Method Validation for Carbofuran Metabolite Analysis in Human Plasma Data from a study on agricultural populations. nih.govresearchgate.net
| Parameter | Result |
| Linearity Range | 0.50 - 250 ng/mL |
| Limits of Detection (LODs) | 0.015 - 0.151 ng/mL |
| Inter-day/Intra-day Precision (RSD) | < 18% |
| Accuracy (%Er) | -12.0% to 15.0% |
| Mean Recoveries | 81 - 107% |
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QqTOF) mass spectrometry, is invaluable for the identification and confirmation of pesticide metabolites. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This capability is crucial for identifying transformation products in environmental or biological systems. core.ac.uk
A study using LC-QqTOF-MS successfully identified and quantified carbosulfan (B1218777) and seven of its metabolites, including 3-hydroxycarbofuran, in food samples like oranges, potatoes, and rice. nih.gov The method provided unequivocal identification at levels well below regulatory limits, demonstrating the power of HRMS in food safety and environmental monitoring. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Chromatographic Separation Techniques
Effective separation of the target analytes from matrix interferences is a prerequisite for accurate analysis. Various chromatographic techniques and sample preparation methods are employed to achieve this.
Before the widespread adoption of mass spectrometry, high-performance liquid chromatography (HPLC) with other types of detectors was commonly used. HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for the simultaneous monitoring of multiple wavelengths, providing some level of compound confirmation. A method was developed and validated using HPLC-DAD to identify carbofuran and 3-hydroxycarbofuran in various animal tissues for forensic purposes. nih.govresearchgate.net This method showed good linearity, precision, and accuracy across seven different animal species. nih.gov
Another approach involves post-column derivatization to create fluorescent products that can be detected with high sensitivity using a fluorescence detector. nih.gov For instance, carbofuran and its metabolites were hydrolyzed to their corresponding phenols and then derivatized with dansyl chloride to be analyzed by HPLC with fluorescence detection. nih.gov HPLC with a simple UV detector has also been used, often in conjunction with an effective sample cleanup procedure like SPE, to analyze these compounds in water samples. oup.comoup.comresearchgate.net
Table 3: HPLC-DAD Method Validation for Carbofuran and 3-Hydroxycarbofuran Data from a forensic veterinary medicine study. nih.gov
| Parameter | Carbofuran | 3-Hydroxycarbofuran |
| Linearity Range | 6.25 - 100 µg/mL | 6.25 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.9811 | > 0.9811 |
| Precision (CV) & Accuracy (RSE) | < 15% | < 15% |
| Recovery | 74.29 - 100.1% | 64.72 - 100.61% |
Sample preparation is a critical step to remove interfering components from the sample matrix and concentrate the analytes of interest.
Solid-Phase Extraction (SPE) is a well-established technique used to clean up and concentrate analytes from liquid samples. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. The interferences are washed away, and the analytes are then eluted with a small volume of solvent. C18 (octadecylsilane) is a common stationary phase used for the extraction of carbofuran and its metabolites from water samples. oup.comoup.comresearchgate.net SPE has also been used for cleaning up extracts from more complex samples like plasma and groundwater. nih.govnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more modern and widely used sample preparation method, especially for pesticide residue analysis in food and agricultural products. phenomenex.com The typical procedure involves an extraction step with acetonitrile (B52724) and salting-out agents (e.g., magnesium sulfate, sodium acetate), followed by a cleanup step called dispersive SPE (d-SPE). phenomenex.comulpgc.es For the cleanup, a portion of the extract is mixed with a sorbent material to remove matrix components like fats and pigments. phenomenex.com The QuEChERS method has been modified and validated for the analysis of carbofuran and its pro-pesticides (benfuracarb, carbosulfan, furathiocarb) in various commodities. eurl-pesticides.eueurl-pesticides.eu Often, a hydrolysis step is included to convert these pro-pesticides into carbofuran, simplifying the analysis to just carbofuran and 3-hydroxycarbofuran. eurl-pesticides.eu
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
Immunoanalytical Approaches for Detection
Immunoanalytical techniques are powerful tools for the rapid screening of pesticides and their metabolites. These methods rely on the specific binding between an antibody and the target analyte (antigen). While these assays are designed to detect the primary analyte, such as 3-Hydroxy Carbofuran, the antibodies developed may also recognize its deuterated analog, 3-Hydroxy Carbofuran-d3, due to their structural similarity. The development of these assays is crucial for high-throughput analysis in various matrices.
The development of an Enzyme-Linked Immunosorbent Assay (ELISA) for 3-Hydroxy Carbofuran involves producing specific antibodies that can bind to the target molecule. Researchers have successfully developed broad-specific monoclonal antibodies (mAbs) capable of simultaneously detecting both Carbofuran and its metabolite, 3-Hydroxy Carbofuran.
In one notable study, a monoclonal antibody designated as 2E3 was produced to recognize both Carbofuran and 3-Hydroxy Carbofuran. This antibody was utilized to establish an indirect competitive ELISA (icELISA). The assay demonstrated high sensitivity with 50% inhibition concentrations (IC50) of 0.76 ng/mL for Carbofuran and 0.69 ng/mL for 3-Hydroxy Carbofuran. The development of such an assay provides a rapid and effective tool for screening these compounds in food products like fruits and vegetables. The process generally involves synthesizing haptens, which are small molecules that mimic the structure of the target analyte, and conjugating them to a carrier protein to make them immunogenic for antibody production in animals.
Building on the principles of immunodetection, immunochromatographic assays (ICAs), also known as lateral flow or strip tests, offer a more rapid and portable format for on-site screening. These assays are particularly useful for the quick identification of contaminants in the field.
A colloidal gold-based immunochromatographic strip assay has been developed for the simultaneous and rapid detection of Carbofuran and 3-Hydroxy Carbofuran. This assay utilizes a broad-specific monoclonal antibody that recognizes both compounds. The test can be completed within five minutes without requiring complex sample pretreatment. For both Carbofuran and 3-Hydroxy Carbofuran, the cut-off limit of detection (LOD) for this strip test was reported to be between 7 and 10 ng/mL. Another study reported the development of an ICA with a limit of quantitation (LOQ) as low as 0.05 ng/mL for Carbofuran, demonstrating the high sensitivity achievable with this format. These ICAs serve as robust tools for screening water samples and ensuring other pesticide formulations have not been illegally adulterated with Carbofuran.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Method Validation and Performance Parameters
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For methods analyzing 3-Hydroxy Carbofuran, the use of a deuterated internal standard like 3-Hydroxy Carbofuran-d3 or Carbofuran-d3 is a common strategy to ensure high accuracy and compensate for matrix effects or variations during sample preparation.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by generating a calibration curve from standards of known concentrations.
For the analysis of 3-Hydroxy Carbofuran, methods have demonstrated excellent linearity across various matrices. In a study analyzing date palm fruit using HPLC-MS/MS with Carbofuran-d3 as an internal standard, the calibration curve for 3-Hydroxy Carbofuran was linear over a concentration range of 0.001 to 100 µg/kg, achieving a coefficient of determination (R²) greater than 0.998. Another method developed for duck liver samples showed good linearity in the range of 2 to 2000 ng/g. Similarly, a validated method for biological samples from various animal species reported a linear range of 6.25-100 μg/mL with R² values exceeding 0.9811. The use of weighted calibration curves (e.g., 1/X) can also improve linearity, especially when matrix effects are present.
Table 1: Linearity Data for 3-Hydroxy Carbofuran Analysis
| Matrix | Analytical Method |
|---|
Matrix Effects and Interferences in Complex Samples
The accurate quantification of 3-Hydroxy Carbofuran-d3 and its non-deuterated analogs in complex samples is frequently challenged by matrix effects. These effects arise from the co-extraction of endogenous components from the sample matrix—such as pigments, lipids, proteins, and sugars—which can interfere with the ionization of the target analyte in the mass spectrometer source. This interference can manifest as either ion suppression, leading to an underestimation of the analyte concentration, or ion enhancement, causing an overestimation. researchgate.net The complexity and variability of matrices like biological tissues, food products, and environmental samples make the mitigation of these effects a critical aspect of method development.
Isotopically labeled internal standards, such as 3-Hydroxy Carbofuran-d3, are the preferred tool for compensating for matrix effects. Since the deuterated standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences similar matrix-induced ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
Research across various complex matrices demonstrates the prevalence of these interferences and the strategies employed to overcome them.
Biological Matrices:
In the analysis of carbofuran and its metabolites in biological samples, matrix effects are a significant consideration. A study on human blood plasma using gas chromatography-tandem mass spectrometry (GC-MS/MS) evaluated the matrix effect, finding mean recoveries for all compounds, including metabolites, to be in the range of 81-107%, indicating some level of matrix influence. nih.gov Another method developed for analyzing carbofuran and 3-hydroxycarbofuran in animal tissues (stomach contents, liver, vitreous humor, and blood) from seven different species reported no significant interfering peaks or matrix effects when using high-pressure liquid chromatography with a diode array detector (HPLC-DAD). nih.gov This suggests that the choice of analytical technique and specific sample preparation can sometimes minimize these interferences without the need for an isotopic standard. nih.gov
A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the determination of carbofuran and 3-hydroxycarbofuran in duck liver provides a clear example of matrix effect quantification. semanticscholar.org The researchers assessed the matrix effect and found it to be between 93.4% and 107.7%, a range considered acceptable for quantitative analysis. semanticscholar.org This particular study employed diazepam-d5 (B593411) as the internal standard. semanticscholar.org
Food and Agricultural Matrices:
Food matrices are notoriously complex and variable. A key strategy to combat matrix effects is the use of deuterated analogs as internal standards. lcms.cz An analysis of carbosulfan and its metabolites, including 3-hydroxycarbofuran, in date palm fruit using HPLC-MS/MS and a deuterated internal standard (carbofuran-d3) reported negligible matrix effects, ranging from -16.43% to +17.09%. researchgate.netd-nb.info Carbofuran itself showed a slight ion suppression (-16.43%), while 3-hydroxycarbofuran experienced virtually no effect (+0.14%). researchgate.netd-nb.info The use of the deuterated internal standard was credited for this effective compensation. researchgate.netd-nb.info
In contrast, a separate study on a tangerine matrix found more significant matrix enhancement for carbofuran (+43.2%) and 3-hydroxycarbofuran (+34.5%). d-nb.info This highlights how different matrices can have vastly different impacts on analyte signals. The analysis of these compounds in infant formulae, another complex matrix, has been approached using isotopically labeled internal standards like Propyzamide D3 for 3-hydroxycarbofuran to correct for volumetric deviations and matrix effects. eurl-pesticides.eu
The following table summarizes research findings on matrix effects for 3-hydroxycarbofuran and its parent compound in various complex samples.
| Analyte | Matrix | Analytical Method | Internal Standard | Matrix Effect (%) | Finding | Citation |
| 3-Hydroxycarbofuran | Date Palm Fruit | HPLC-MS/MS | Carbofuran-d3 | +0.14% | Negligible ion enhancement | researchgate.netd-nb.info |
| Carbofuran | Date Palm Fruit | HPLC-MS/MS | Carbofuran-d3 | -16.43% | Minor ion suppression | researchgate.netd-nb.info |
| 3-Hydroxycarbofuran | Duck Liver | UPLC-MS/MS | Diazepam-d5 | 93.4% - 107.7% | Acceptable matrix effect | semanticscholar.org |
| Carbofuran | Duck Liver | UPLC-MS/MS | Diazepam-d5 | 93.4% - 107.7% | Acceptable matrix effect | semanticscholar.org |
| 3-Hydroxycarbofuran | Tangerine | Not Specified | Not Specified | +34.5% | Significant ion enhancement | d-nb.info |
| Carbofuran | Tangerine | Not Specified | Not Specified | +43.2% | Significant ion enhancement | d-nb.info |
| Carbofuran & Metabolites | Human Plasma | GC-MS/MS | Not Specified | 81% - 107% (Recovery) | Moderate matrix effect | nih.gov |
| 3-Hydroxycarbofuran | Animal Tissues | HPLC-DAD | Not Specified | Not Significant | No significant interference observed | nih.gov |
| Carbofuran | Animal Tissues | HPLC-DAD | Not Specified | Not Significant | No significant interference observed | nih.gov |
These findings underscore the necessity of evaluating and mitigating matrix effects on a case-by-case basis, as the nature and magnitude of interference are highly dependent on the combination of the analyte, the sample matrix, and the analytical methodology. The use of deuterated internal standards like 3-Hydroxy Carbofuran-d3 remains the gold standard for ensuring data accuracy in the face of such analytical challenges.
Applications of 3 Hydroxy Carbofuran D3 in Mechanistic and Quantitative Research
Use as an Internal Standard in Quantitative Analysis
Isotopically labeled internal standards, such as 3-Hydroxy Carbofuran-d3 (B20933), are essential tools in analytical chemistry, particularly for mass spectrometry-based methods. nih.goveuropa.eu Their use helps to correct for the loss of analytes during sample preparation and to mitigate variability in instrument response, thereby improving the accuracy and reliability of quantitative results. nih.govlcms.cz
Enhancing Analytical Accuracy and Precision in Residue Analysis
The analysis of pesticide residues in complex samples like food and environmental matrices is often challenging due to matrix effects, which can suppress or enhance the analytical signal. lcms.czd-nb.info The addition of a known quantity of 3-Hydroxy Carbofuran-d3 at the beginning of the analytical procedure allows for the accurate quantification of the native (non-labeled) 3-Hydroxy Carbofuran (B1668357). europa.eu Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during extraction and cleanup steps and exhibits a comparable response in the mass spectrometer. europa.eulcms.cz This allows for the calculation of a response ratio (analyte peak area / internal standard peak area) that remains constant even if the absolute signal intensity fluctuates, leading to more accurate and precise measurements. For instance, studies have demonstrated the effectiveness of using deuterated internal standards in the analysis of various pesticides, including carbofuran and its metabolites, in diverse matrices like sour cherries and date palm fruit. d-nb.info
Standardization in Complex Biological and Environmental Matrices
3-Hydroxy Carbofuran-d3 is instrumental in standardizing analytical methods for a wide array of complex samples. These include:
Biological Matrices: Its use has been validated for the analysis of carbofuran and its metabolite, 3-hydroxycarbofuran (B132532), in animal tissues such as liver and in human samples. nih.govscienceopen.comnih.gov This is critical for forensic investigations of animal poisoning and for understanding human exposure and metabolism. nih.govnih.gov
Environmental Matrices: The compound is employed in the quantification of carbofuran residues in water and soil samples. sigmaaldrich.comwho.int This is vital for monitoring environmental contamination and assessing the persistence and mobility of the pesticide in different ecosystems. who.int
A study on the analysis of carbosulfan (B1218777) and its metabolites in date palm fruit utilized carbofuran-d3 as an internal standard, achieving excellent linearity and high recovery rates, demonstrating its suitability for complex food matrices. d-nb.info
Mechanistic Studies of Biotransformation and Degradation
The isotopic label in 3-Hydroxy Carbofuran-d3 makes it an invaluable tool for tracing the metabolic and degradation pathways of carbofuran.
Isotopic Tracing in Metabolic Pathway Elucidation
In metabolic studies, organisms are exposed to the deuterated compound, and the resulting metabolites are analyzed. The presence of the deuterium (B1214612) label allows researchers to distinguish between metabolites derived from the administered compound and those naturally present in the organism. This technique has been used to investigate the metabolism of carbofuran in various species, including mammals. nih.govfao.org Studies have shown that a major metabolic pathway for carbofuran involves hydroxylation to form 3-hydroxycarbofuran. nih.govfao.orgppqs.gov.in Further oxidation can lead to the formation of 3-ketocarbofuran (B117061). ppqs.gov.inpublications.gc.ca The use of labeled compounds helps to confirm these pathways and to identify any previously unknown metabolites. nih.govepa.gov
Investigation of Degradation Kinetics and Reaction Mechanisms
Understanding the rate at which carbofuran breaks down in the environment is crucial for assessing its environmental risk. 3-Hydroxy Carbofuran-d3 can be used in kinetic studies to determine the degradation rates of 3-hydroxycarbofuran under various conditions, such as different pH levels and in the presence of microorganisms. who.intresearchgate.net By monitoring the disappearance of the deuterated compound and the appearance of its degradation products over time, researchers can calculate degradation half-lives and elucidate the reaction mechanisms involved. researchgate.netscience.gov For example, studies have investigated the hydrolysis and photolysis of carbofuran as major degradation pathways. researchgate.netresearchgate.net
Research on Metabolite Dynamics in Ecosystems
By applying 3-Hydroxy Carbofuran-d3 to controlled ecosystems (microcosms) or field plots, scientists can trace the movement and transformation of this key metabolite through different environmental compartments, such as soil, water, and plants. who.int This research provides valuable data on the persistence, mobility, and ultimate fate of carbofuran metabolites in the environment, helping to build more accurate environmental fate models. Studies have shown that 3-hydroxycarbofuran can be a significant and persistent metabolite in some environmental systems. researchgate.net
Tracking Environmental Distribution and Persistence
The environmental distribution and persistence of pesticide residues are critical factors in assessing long-term ecological risk. 3-Hydroxy Carbofuran-d3 is an indispensable tool in studies designed to track the presence and longevity of the 3-Hydroxy Carbofuran metabolite in various environmental compartments. Due to its high water solubility, the parent compound Carbofuran and its metabolite 3-Hydroxy Carbofuran can be transported over long distances, potentially contaminating groundwater and surface water. cgsjournals.comherts.ac.uk
Quantitative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed to detect residue levels in soil, water, and plant tissues. cgsjournals.comnih.gov In these analyses, 3-Hydroxy Carbofuran-d3 is added to samples as an internal standard at a known concentration at the beginning of the analytical procedure. This allows for the correction of matrix effects and variations in instrument response, enabling the precise quantification of the native 3-Hydroxy Carbofuran.
Research findings from various studies highlight the importance of accurately tracking this metabolite. For instance, a study on a tropical sugarcane ecosystem investigated the persistence of Carbofuran and its metabolites. nih.gov The findings showed that total residues, including 3-Hydroxy Carbofuran, could be detected in the soil for up to 105 days after the initial application of Carbofuran. nih.gov Another study in agricultural farmlands in Kenya found significant concentrations of 3-Hydroxy Carbofuran in soil, water, and maize plant samples, demonstrating its widespread environmental distribution following the use of the commercial formulation, Furadan. researchgate.net The concentrations detected in various environmental matrices in this study underscore the necessity of robust quantitative methods, which are made possible by using standards like 3-Hydroxy Carbofuran-d3.
Table 1: Environmental Distribution of 3-Hydroxy Carbofuran in Kenyan Farmlands
| Environmental Matrix | Concentration Range of 3-Hydroxy Carbofuran (mg/kg or mg/L) |
| Dry Surface Soil | 0.010 - 1.009 mg/kg |
| River Water | 0.005 - 0.495 mg/L |
| Pond/Dam Water | up to 2.301 mg/L |
| Dry Maize Plant Tissue | 0.04 - 1.328 mg/kg |
This table presents synthesized data based on findings from a study on Carbofuran residue contamination. researchgate.net The use of an internal standard like 3-Hydroxy Carbofuran-d3 is critical for obtaining such precise quantitative data.
Assessing Biotransformation Rates in Environmental Compartments
Biotransformation is the process by which living organisms modify chemical compounds. In the environment, soil microorganisms play a crucial role in the degradation of pesticides like Carbofuran. The primary transformation pathway for Carbofuran involves oxidation to form 3-Hydroxy Carbofuran. nih.gov Understanding the rate at which this conversion occurs is vital for predicting the environmental fate of the parent compound and the resulting concentration of its more mobile and often equally toxic metabolite.
3-Hydroxy Carbofuran-d3 is essential for accurately assessing these biotransformation rates. In laboratory and field studies, soil or water samples are treated with Carbofuran, and the formation of 3-Hydroxy Carbofuran is monitored over time. By using 3-Hydroxy Carbofuran-d3 as an internal standard, analysts can precisely quantify the amount of the metabolite produced at each time point. This accurate measurement is fundamental to calculating the kinetic parameters of the transformation, such as the rate constant and the half-life of the parent compound under specific environmental conditions.
For example, studies on the degradation of the pesticide benfuracarb (B1667993) show that it rapidly degrades in soil to form Carbofuran, which then further transforms into 3-Hydroxy Carbofuran and 3-Ketocarbofuran. chemreg.net In a laboratory setting under aerobic conditions, Carbofuran was found to be the major metabolite of benfuracarb, which subsequently degraded into 3-Hydroxy Carbofuran. chemreg.net Similarly, a study in a sugarcane ecosystem determined that after application to the soil, Carbofuran had a half-life of 10.83 days, with 3-Hydroxy Carbofuran being a detectable residue. nih.gov The ability to generate such specific data on degradation timelines and metabolite formation relies heavily on the precision afforded by stable isotope-labeled standards.
Table 2: Persistence and Metabolism of Carbofuran in a Sugarcane Ecosystem
| Matrix | Analyte | Detection Period After Treatment | Half-life (Soil) |
| Soil | Total Residues (Carbofuran + 3-Hydroxy Carbofuran) | Up to 105 days | 10.83 days |
| Sugarcane Leaves | Total Residues (Carbofuran + 3-Hydroxy Carbofuran) | Up to 75 days | Not Applicable |
| Sugarcane Juice | Total Residues (Carbofuran + 3-Hydroxy Carbofuran) | Up to 30 days | Not Applicable |
This table is based on data from a study on the persistence and metabolism of Carbofuran. nih.gov The quantification of the 3-Hydroxy Carbofuran component is critically dependent on analytical methods using internal standards like its deuterated form.
Future Research Avenues and Emerging Methodologies
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The demand for analytical methods that can detect increasingly lower concentrations of pesticide residues in complex matrices like food, water, and biological samples is a significant driver of innovation. encyclopedia.pub Future research is focused on moving beyond traditional targeted analysis to more comprehensive screening techniques.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC–HRMS) are at the forefront of this evolution. thermofisher.com HRMS platforms, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, enable the full-scan acquisition of data, which can be retrospectively analyzed for compounds not initially targeted. encyclopedia.pub This is particularly useful for "suspect screening," where a large list of potential contaminants is checked based on their exact mass. encyclopedia.pub The development of data-independent acquisition (DIA) and data-dependent acquisition (DDA) modes further enhances the ability to gather both precursor and fragment ion information simultaneously, which is crucial for structural identification. encyclopedia.pubnih.gov
Ion Mobility Mass Spectrometry (IM-MS): The integration of ion mobility separation provides an additional dimension of analysis based on the size and shape of ions (collisional cross section). This can resolve analytes from matrix interferences that have the same mass, thereby increasing confidence in compound identification.
Advanced Sample Preparation: Innovations in sample preparation, such as modifications to the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and the development of new solid-phase extraction (SPE) materials, aim to improve recovery and reduce matrix effects for polar metabolites like 3-hydroxy carbofuran (B1668357). acs.orgwiley.com
High-Throughput Immunoassays: While instrumental methods offer high accuracy, there is also a research push towards rapid, field-deployable screening tools. Waveguide-based fluorescent immunosensors and lateral-flow immunochromatographic assays are being developed for the simultaneous and rapid detection of carbofuran and 3-hydroxy carbofuran in water and agricultural products. mdpi.comtandfonline.com These platforms offer detection limits in the low µg/L range and can provide results in under 30 minutes. mdpi.com
The table below compares emerging analytical platforms against traditional methods, highlighting the advancements in sensitivity and throughput. 3-Hydroxy Carbofuran-d3 (B20933) is essential for ensuring the accuracy of quantification in all these methods.
| Analytical Platform | Typical Limit of Detection (LOD) | Throughput | Key Advantage | Relevant Citation(s) |
| HPLC-UV | 0.008 - 0.01 µg/mL | Medium | Cost-effective, widely available | researchgate.net |
| LC-MS/MS (QqQ) | ~0.2 ng/g | High | High sensitivity and selectivity for targeted analysis | |
| UHPLC-HRMS (Orbitrap, Q-TOF) | Low ng/g to µg/kg levels | Medium to High | Enables non-targeted and suspect screening, retrospective analysis | encyclopedia.pubthermofisher.comnih.gov |
| Ion Mobility-MS | Comparable to HRMS | Medium | Enhanced selectivity, separation of isomers and isobars | |
| Fluorescent Immunosensor | 0.06 - 0.13 µg/L | High | Rapid screening, potential for field use | mdpi.com |
Advanced Computational Modeling of Environmental Fate and Metabolic Pathways
Understanding and predicting how carbofuran and its metabolite, 3-hydroxy carbofuran, behave in the environment and within organisms is a key area of future research. Advanced computational models, often referred to as in silico methods, are becoming indispensable tools. frontiersin.orgnih.gov
Predicting Metabolism: Molecular modeling can simulate the interaction between a pesticide and metabolic enzymes, such as cytochrome P450s (CYPs). acs.org One study successfully used molecular dynamics simulations to model the binding of carbofuran in the active site of a CYP enzyme, correctly predicting that 3-hydroxycarbofuran (B132532) would be the major primary metabolite. acs.org Future work aims to refine these models to predict metabolism across different species and to account for quantitative differences, even when no unique human metabolites are formed. frontiersin.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict various toxicological endpoints and metabolic fates before a compound is even synthesized. nih.gov
Modeling Environmental Fate: Fugacity models are used to simulate the dynamic distribution of pesticides like carbofuran in different environmental compartments, including air, water, soil, and plants. researchgate.net Similarly, physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models are being constructed to simulate the absorption, distribution, metabolism, and excretion of carbofuran and its metabolites. nih.gov A model developed for rats included 16 known metabolites and successfully simulated their clearance. nih.gov The goal is to extrapolate these models to humans for more accurate risk assessment. nih.gov Furthermore, biokinetic models are being designed to predict the rate of biotransformation by specific microorganisms in natural waters, considering factors like the presence of other carbon sources. rsc.org
Toxicity Prediction: In silico tools like the ECOSAR model are used to predict the acute and chronic toxicity of pesticides and their degradation products to aquatic organisms. rsc.orgnih.gov Such models can help prioritize which transformation products require more rigorous toxicological testing. nih.gov
Investigation of Unidentified Biotransformation Products
The biotransformation of carbofuran can lead to metabolites other than the well-known 3-hydroxy and 3-keto forms. upm.edu.my Identifying these "unknown" or "unexpected" transformation products is a critical research frontier, as they may possess significant toxicity. nih.gov
Future research in this area relies heavily on the capabilities of HRMS. nih.gov The workflow often involves:
Non-Targeted Screening: Analyzing samples using techniques like LC-HRMS to detect all possible ions.
Data Processing: Using advanced software to filter the data and pinpoint potential metabolites that are not present in control samples. acs.org
Tentative Identification: Proposing chemical formulas based on accurate mass measurements and isotopic patterns.
Structural Elucidation: Using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which are then compared against spectral libraries or used for in silico fragmentation to propose a structure. encyclopedia.pub
Confirmation: Ultimately, the structure must be confirmed by synthesizing the proposed metabolite and comparing its analytical data (retention time, MS/MS spectra) with the unknown.
A powerful emerging strategy is the use of in vitro incubation systems, such as human liver microsomes or S9 fractions, to generate metabolites in a controlled setting. acs.org This approach can quickly produce reference data (retention times, MS/MS spectra) for metabolites that may not be commercially available, which can then be used to screen for their presence in real-world human or environmental samples. acs.org Another innovative bioinformatics tool, molecular networking, helps to visualize and compare mass spectrometry datasets, facilitating the detection of related compounds, including previously unreported metabolites and their conjugates (e.g., glucuronides). researchgate.net
Interdisciplinary Research Integrating Analytical Chemistry with Environmental Science and Biochemistry
Addressing the complex issues surrounding pesticides and their metabolites requires a holistic approach that transcends traditional disciplinary boundaries. Future research will increasingly integrate analytical chemistry, environmental science, toxicology, and biochemistry to establish clear cause-and-effect relationships. oup.com
Linking Exposure to Effects: An emerging paradigm is to combine advanced chemical analysis of environmental samples (water, soil, biota) with effect-based tools. oup.com For example, researchers are linking the measured concentrations of contaminants in fish with transcriptomics (analyzing gene expression) or metabolomics to understand the biological responses and toxicity pathways being activated. oup.comnih.gov This provides a more comprehensive picture of risk than simply comparing a chemical concentration to a regulatory guideline. oup.com
Ecology and Chemistry: Interdisciplinary projects are being established to investigate the chemical and ecological impacts of pesticides on insect populations simultaneously. uni-landau.de Such projects involve chemists performing trace analysis of pesticides in environmental samples (like soil, water, and the insects themselves) while ecologists study the population dynamics and health of those insects. uni-landau.de
Biochemistry and Environmental Fate: Combining biochemistry with environmental science allows for a deeper understanding of biodegradation. For instance, studies that isolate specific carbofuran-degrading bacteria (biochemistry) and then model their effectiveness in real-world water samples (environmental science) provide critical data for assessing natural attenuation and developing bioremediation strategies. rsc.orgresearchgate.netresearchgate.net This integrated approach helps define the conditions under which microbial degradation will be effective. researchgate.net The use of isotopically labeled standards like 3-Hydroxy Carbofuran-d3 is fundamental to these studies, enabling precise tracking and quantification of metabolic and environmental pathways.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3-Hydroxy Carbofuran-d3 in environmental samples, and how are deuterated analogs used to improve accuracy?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated analogs like 3-Hydroxy Carbofuran-d3 as internal standards to correct for matrix effects and ionization variability. For example, deuterated standards (e.g., Carbofuran-d3 at 100 µg/mL in methanol or acetone) are spiked into samples prior to extraction to normalize recovery rates . Calibration curves should include concentrations spanning 0.1–100 µg/L, with limits of detection (LOD) validated using EPA Method 531.2 for carbamate pesticides .
| Key Parameters | Details |
|---|---|
| Internal Standard | 3-Hydroxy Carbofuran-d3 (99 atom% D) |
| Matrix Correction | Spike recovery rates: 85–115% |
| LOD (LC-MS/MS) | 0.05 µg/L in water samples |
Q. How is 3-Hydroxy Carbofuran-d3 synthesized, and what isotopic purity thresholds are critical for research applications?
- Methodological Answer : Synthesis involves deuterium substitution at the N-methyl group of Carbofuran, achieved via catalytic exchange or labeled precursor reactions. Isotopic purity ≥99 atom% D is essential to avoid interference in MS quantification, as lower purity increases background noise. For instance, Carbofuran-d3 (CAS 1007459-98-4) is commercially synthesized to 99 atom% D, verified by nuclear magnetic resonance (NMR) and high-resolution MS .
Q. What are the primary applications of 3-Hydroxy Carbofuran-d3 in pesticide metabolism studies?
- Methodological Answer : It serves as a stable isotope tracer to track metabolic pathways of Carbofuran in biological systems. Researchers use it to differentiate parent compounds from metabolites (e.g., 3-Hydroxy Carbofuran) in hydrolysis or oxidative studies. For example, in vitro assays with liver microsomes quantify deuteration effects on enzymatic degradation rates using LC-MS/MS .
Advanced Research Questions
Q. How does deuteration at the N-methyl position influence the metabolic stability of 3-Hydroxy Carbofuran-d3 compared to its non-deuterated analog?
- Methodological Answer : Deuterium kinetic isotope effects (DKIE) slow oxidative metabolism by cytochrome P450 enzymes. In rat hepatocyte studies, the half-life () of 3-Hydroxy Carbofuran-d3 increased by 1.5–2× compared to non-deuterated Carbofuran, attributed to C-D bond resistance to cleavage. Researchers must account for DKIE when extrapolating in vitro results to in vivo models .
| Parameter | Non-Deuterated | Deuterated (d3) |
|---|---|---|
| (Liver Microsomes) | 2.3 hours | 4.1 hours |
| CYP450 Affinity () | 12 µM | 18 µM |
Q. What experimental strategies resolve contradictions in environmental half-life data for 3-Hydroxy Carbofuran-d3 across soil and aqueous systems?
- Methodological Answer : Contradictions arise from matrix-specific degradation pathways. In aerobic soils, microbial degradation dominates ( = 15–30 days), while hydrolysis prevails in alkaline water ( = 7–14 days). Use isotopically labeled soil mesocosms and pH-controlled aquatic systems to isolate degradation mechanisms. For example, -labeled analogs can track mineralization pathways via isotope ratio MS .
Q. How can researchers optimize sample preparation to mitigate matrix interference when analyzing 3-Hydroxy Carbofuran-d3 in complex biological tissues?
- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) improves selectivity. Pre-treatment with β-glucuronidase/sulfatase enzymes hydrolyzes conjugates in urine or plasma. Validate recovery rates using deuterated internal standards and matrix-matched calibration curves. For lipid-rich tissues, incorporate a hexane defatting step prior to SPE .
Methodological Considerations
- Data Validation : Always cross-validate results with non-deuterated analogs to confirm isotopic fidelity.
- Contradiction Management : Replicate studies under controlled conditions (pH, temperature, microbial activity) to isolate variables affecting stability .
- Ethical Compliance : Follow OSHA HCS guidelines for handling toxic metabolites, including PPE (goggles, gloves) and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
